N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C17H20N4O2 and its molecular weight is 312.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide are Protein Kinase B (PKB or Akt) and Mycobacterium tuberculosis (Mtb) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which regulates growth and survival . Mtb is the causative agent of tuberculosis (TB), one of the leading causes of death worldwide .
Mode of Action
The compound interacts with its targets through ATP-competitive inhibition . It binds to the ATP-binding site of PKB, resulting in the inhibition of the kinase’s activity . This interaction disrupts the PI3K signaling pathway, affecting cell proliferation and survival . In the case of Mtb, the compound exhibits in vitro activity, inhibiting the growth of the bacteria .
Biochemical Pathways
The affected biochemical pathways include the PI3K-PKB signaling pathway and the cellular processes of Mtb . Inhibition of PKB disrupts the PI3K signaling pathway, affecting several downstream processes such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
It is noted that the compound has aClogP value less than 4 and a molecular weight less than 400 , which are favorable properties for maintaining drug-likeness during lead optimization .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and survival through the disruption of the PI3K-PKB signaling pathway . Additionally, it exhibits antitubercular activity , inhibiting the growth of Mtb .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine . .
Biochemical Analysis
Biochemical Properties
It is known that pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, to which this compound belongs, have significant biological applications .
Cellular Effects
Related pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines have been shown to have potent activity against various cell lines . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines can exert their effects at the molecular level through various mechanisms . These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have shown potent activity against various cell lines over time .
Metabolic Pathways
Related compounds are known to be involved in various metabolic pathways .
Properties
IUPAC Name |
N-tert-butyl-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-10-6-7-13-18-14-11(16(23)21(13)9-10)8-12(20(14)5)15(22)19-17(2,3)4/h6-9H,1-5H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRNXQNNQAOCET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NC(C)(C)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.